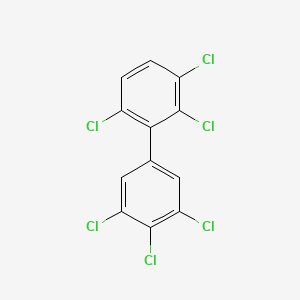

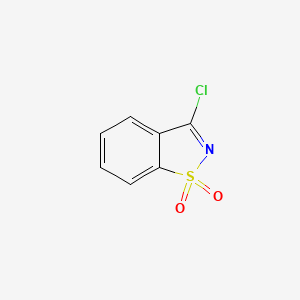

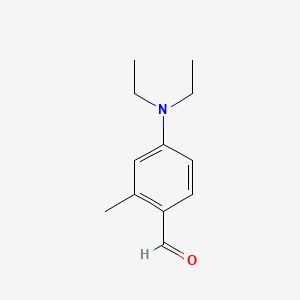

![molecular formula C13H17N3O2 B1345281 tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate CAS No. 956485-62-4](/img/structure/B1345281.png)

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate (TBP) is an organic compound with a wide range of uses in scientific research. It is a versatile reagent and has been used in a variety of applications, including as a catalyst in organic synthesis, as a stabilizer for reactive intermediates, and as a protecting group for various functional groups. TBP is also used as an inhibitor of enzymes and as an inhibitor of protein-protein interactions.

Applications De Recherche Scientifique

Cancer Research Application

The compound tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has been evaluated for its potential in cancer treatment. Studies have shown that derivatives of this compound can inhibit breast cancer cell proliferation and induce apoptosis. Additionally, these compounds have been observed to significantly reduce the migration and invasion abilities of cancer cells, suggesting a potential role in preventing cancer metastasis .

Kinase Inhibitor Development

This chemical has been used as a reagent in the synthesis of tricyclic heterocycles, which are explored for their kinase inhibitory activity. Kinase inhibitors are an important class of drugs in the treatment of various immunological and oncological conditions .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating novel nitrogen-containing tricyclic compounds. These compounds are investigated for their potential uses in various fields, including medicine .

Biological Activity Optimization

The compound’s structure has been optimized for better biological activity. For instance, maintaining the root-mean-square deviation (RMSD) value of the optimum pose less than 1Å of the related crystal pose during structural optimization is crucial for enhancing its biological efficacy .

Pharmacological Research

The tert-butyl group in this compound plays a significant role in determining its pharmacological properties. The nature of the substituent present at specific positions on the pyrrolopyridine core can influence its biological uses, making it a versatile candidate for developing a wide range of biological targets .

Propriétés

IUPAC Name |

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHANLFBAKUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640147 |

Source

|

| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956485-62-4 |

Source

|

| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

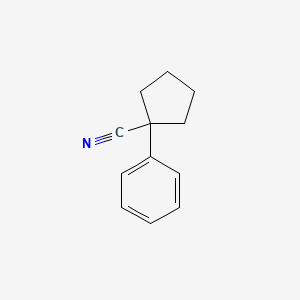

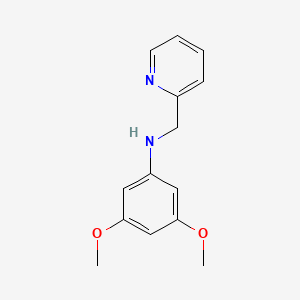

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

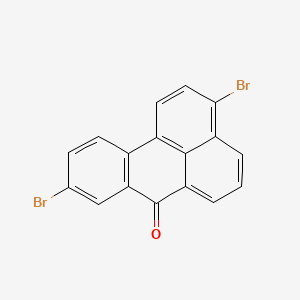

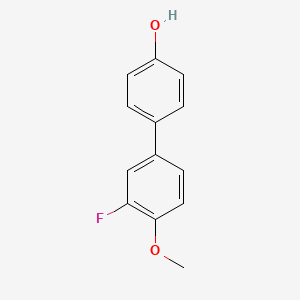

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)